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Compound of Interest

Compound Name: 1-Methyl-1H-indole-7-carbonitrile

Cat. No.: B1358581

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous
natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties
and ability to participate in various biological interactions have made it a focal point for drug
discovery efforts targeting a wide array of diseases, including cancer, neurological disorders,
and infectious agents.[3][4] Within this vast chemical space, 1-Methyl-1H-indole-7-
carbonitrile emerges as a strategically important synthetic intermediate. The presence of a
nitrile group at the 7-position offers a versatile chemical handle for further molecular
elaboration, while the N-methylation of the indole ring prevents hydrogen bonding at this
position and can alter the molecule's steric and electronic profile, often leading to modified
pharmacological activity.

This guide provides a comprehensive overview of 1-Methyl-1H-indole-7-carbonitrile, detailing
its chemical and physical properties, a robust synthesis protocol, spectroscopic
characterization, chemical reactivity, and its applications as a building block in modern drug
development.

Physicochemical and Structural Properties

1-Methyl-1H-indole-7-carbonitrile is a solid at room temperature. Its core structure consists of
a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl group attached
to the pyrrole nitrogen (N1) and a nitrile group at position 7 of the benzene ring.
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Property Value Source(s)

1-Methyl-1H-indole-7-

UPAC Name carbonitrile N/A
CAS Number 52951-14-1 N/A
Molecular Formula C1oHsN:2 N/A
Molecular Weight 156.18 g/mol N/A
Melting Point 67.5-69.5 °C N/A
Boiling Point 327.8°C N/A
Density 1.09 g/cm3 N/A

Synthesis of 1-Methyl-1H-indole-7-carbonitrile

The most direct and common method for the preparation of 1-Methyl-1H-indole-7-carbonitrile
is the N-alkylation of the 7-cyanoindole precursor.[5] This reaction typically involves the
deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent.

Causality in Experimental Design

The choice of base is critical for the efficient deprotonation of the indole N-H group (pKa = 17).
Strong bases such as sodium hydride (NaH) are often employed to irreversibly form the highly
nucleophilic indolate anion. The reaction is typically conducted in an anhydrous polar aprotic
solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), to ensure the
solubility of the reactants and to avoid quenching the strong base and the anionic intermediate.
lodomethane (Methyl lodide) serves as an excellent electrophile for the subsequent SN2
reaction due to the good leaving group ability of iodide.

Experimental Protocol: N-Methylation of 7-Cyanoindole

Materials:
e 7-Cyanoindole

e Sodium Hydride (NaH), 60% dispersion in mineral oil
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e Anhydrous N,N-Dimethylformamide (DMF)

e lodomethane (CHsl)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

Procedure:

» To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or
Nitrogen), add 7-cyanoindole (1.0 eq).

 Dissolve the starting material in anhydrous DMF.

e Cool the solution to 0 °C using an ice bath.

o Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen
gas is evolved.

 Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole nitrogen is
deprotonated to form the sodium salt.

e Add iodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C.

» Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by the slow addition of saturated aqueous
NHaCl solution at 0 °C.

o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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o Combine the organic layers and wash with water, followed by brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel to yield 1-Methyl-1H-
indole-7-carbonitrile.
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Caption: Synthesis workflow for 1-Methyl-1H-indole-7-carbonitrile.
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Spectroscopic Characterization

Definitive experimental spectra for 1-Methyl-1H-indole-7-carbonitrile are not widely
published. The following data are predicted based on the analysis of its structural analogues
and fundamental spectroscopic principles.[6][7][8]

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the N-methyl group. The methyl protons (N-CHs) should appear as a singlet
around 3.8-4.0 ppm. The protons on the indole ring will appear in the aromatic region
(approx. 6.5-7.8 ppm), with coupling patterns characteristic of the substitution pattern.
Specifically, H3 will be a doublet coupled to H2, H2 will be a doublet coupled to H3, and the
protons on the benzene ring (H4, H5, H6) will show a more complex splitting pattern.

e 13C NMR: The carbon NMR spectrum should display 10 distinct signals. The N-methyl
carbon is expected around 30-35 ppm. The nitrile carbon (C=N) will be a quaternary signal in
the 115-120 ppm range. The remaining eight signals will correspond to the carbons of the
indole ring system, appearing in the approximate range of 100-140 ppm.

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong
absorption band around 2220-2230 cm~1 corresponding to the C=N (nitrile) stretching
vibration.[9] Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while C-
H stretching from the methyl group will appear just below 3000 cm~1. The aromatic C=C
stretching vibrations will be visible in the 1450-1600 cm~1 region.

e Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion
peak [M]* is expected at m/z = 156. A significant fragment may correspond to the loss of a
methyl group ([M-15]*) or HCN ([M-27]%).

Chemical Reactivity and Potential Transformations

The reactivity of 1-Methyl-1H-indole-7-carbonitrile is governed by its two primary functional
groups: the electron-rich indole ring and the electrophilic nitrile group.

» Reactions at the Indole Ring: The indole nucleus is susceptible to electrophilic aromatic
substitution. The N-methylation slightly alters the regioselectivity compared to unsubstituted
indole, but reactions such as halogenation, nitration, and Friedel-Crafts acylation are
expected to occur, primarily at the C3 position, which is the most electron-rich.
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+ Reactions of the Nitrile Group: The nitrile group is a versatile functional handle that can
undergo several transformations:

o Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic
acid (1-methyl-1H-indole-7-carboxylic acid) or an amide intermediate.

o Reduction: The nitrile can be reduced to a primary amine (1-methyl-1H-indol-7-
yl)methanamine) using reducing agents like lithium aluminum hydride (LiAIHa4).

o Organometallic Addition: Grignard reagents or organolithium compounds can add to the
nitrile to form ketones after hydrolysis.
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Caption: Key chemical transformations of 1-Methyl-1H-indole-7-carbonitrile.
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Applications in Drug Discovery and Development

1-Methyl-1H-indole-7-carbonitrile serves as a valuable building block for the synthesis of
more complex, biologically active molecules. Its utility is particularly noted in the development
of therapeutics targeting the central nervous system (CNS) and in oncology.[10]

e CNS Agents: The indole scaffold is a well-known pharmacophore for serotonin (5-HT)
receptors.[11] Modifications at the 7-position, accessible through the nitrile group, allow for
the synthesis of libraries of compounds to probe structure-activity relationships for various 5-
HT receptor subtypes. Such agents are relevant for treating depression, anxiety, and
migraine.[12]

¢ Anticancer Research: The indole structure is present in many compounds that inhibit protein
kinases or disrupt microtubule polymerization, both critical processes in cancer cell
proliferation.[2][4] The nitrile group can be transformed into other functionalities, such as
amides or amines, which can serve as key hydrogen bond donors or acceptors for binding to
protein targets.[10]

The strategic placement of the nitrile at the 7-position allows for the introduction of side chains
that can explore specific binding pockets in target enzymes or receptors, making it a key
intermediate in rational drug design.

Conclusion

1-Methyl-1H-indole-7-carbonitrile is a heterocyclic compound of significant interest to
researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis from 7-
cyanoindole and the versatile reactivity of its nitrile and indole functionalities make it an ideal
scaffold for creating diverse molecular architectures. While detailed public spectroscopic data
remains sparse, its characterization can be reliably predicted based on established principles.
The demonstrated utility of its derivatives in the pursuit of novel CNS and anticancer agents
underscores its importance as a key building block for the development of next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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